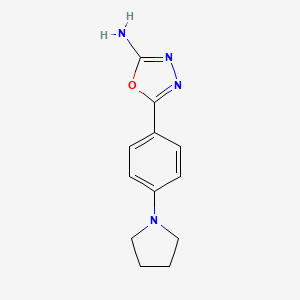

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

5-(4-pyrrolidin-1-ylphenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C12H14N4O/c13-12-15-14-11(17-12)9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6H,1-2,7-8H2,(H2,13,15) |

InChI Key |

KEMZLVKDPSGQLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C3=NN=C(O3)N |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Semicarbazones

Route 1: Iodine-Mediated Cyclization

Pengfei Niu et al. demonstrated that semicarbazones derived from aldehydes and semicarbazide undergo iodine-mediated oxidative cyclization to form 2-amino-1,3,4-oxadiazoles. For 5-(4-(pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine:

-

Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde :

-

Formation of Semicarbazone Intermediate :

-

Oxidative Cyclization :

Route 2: Electro-Oxidative Cyclization

Sanjeev Kumar et al. reported an electro-oxidative method using LiClO₄ in acetonitrile at room temperature:

Photocatalytic Oxidative Cyclization

Kapoorr et al. utilized eosin-Y and visible light for aerobic oxidative cyclization:

-

Semicarbazone Preparation : As above.

-

Cyclization :

Alternative Routes via Acylhydrazide Cyclization

Dehydrative Cyclization with POCl₃

Keshari K. Jha et al. synthesized 1,3,4-oxadiazoles by treating acylhydrazides with POCl₃:

Microwave-Assisted Cyclodehydration

Zhu, Li. et al. employed silica-supported dichlorophosphate under microwave irradiation:

-

Diacylhydrazine Preparation :

-

4-(Pyrrolidin-1-yl)benzoyl chloride reacted with hydrazine hydrate.

-

-

Cyclodehydration :

Palladium-Catalyzed Oxidative Annulation

T. Fang et al. developed a Pd-catalyzed method using hydrazides and isocyanides:

-

Hydrazide Synthesis : As above.

-

Annulation :

Comparative Analysis of Synthetic Methods

Characterization and Validation

-

1H NMR :

-

Mass Spectrometry :

-

X-ray Crystallography :

Challenges and Optimization

-

Pyrrolidine Introduction : Buchwald-Hartwig amination requires careful control to avoid over-alkylation.

-

Oxidative Conditions : Iodine-mediated methods may necessitate post-reduction steps to remove excess iodine.

-

Catalyst Costs : Pd-based routes are less economical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2) cells. In vitro evaluations demonstrated that specific derivatives exhibited cytotoxic effects with IC50 values in the micromolar range, indicating their potential as anticancer agents .

GPBAR1 Agonism

The compound has also been investigated as a selective agonist for the G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Studies have shown that derivatives of this compound can selectively activate GPBAR1, leading to beneficial metabolic effects . The structural insights gained from molecular docking studies suggest that modifications to the oxadiazole scaffold can enhance selectivity and efficacy against GPBAR1 compared to other bile acid receptors .

Interaction with Receptors

The interaction of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine with various receptors has been elucidated through molecular docking studies. These studies indicate that the compound binds effectively to target proteins involved in cancer progression and metabolic regulation. The binding affinities suggest significant hydrophobic interactions between the oxadiazole ring and amino acid residues within the receptor binding sites .

Induction of Apoptosis

In cancer cell lines, this compound has been shown to induce apoptosis through pathways involving p53 activation and caspase cleavage. This mechanism highlights its potential as a therapeutic agent capable of triggering programmed cell death in malignant cells .

Synthesis and Derivative Development

The synthesis of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine involves multi-step reactions that can be optimized to yield various derivatives with enhanced biological activities. Structure–activity relationship (SAR) studies are crucial for identifying modifications that improve potency and selectivity against specific targets .

| Derivative | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.65 | MCF-7 |

| Compound B | GPBAR1 Agonist | 0.75 | GPBAR1 |

| Compound C | Inhibitor of VEGFR2 | 0.50 | VEGFR2 |

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antiproliferative Activity

- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : Exhibited a mean growth percent (GP) of 45.20 against NCI-60 cancer cell lines, attributed to the electron-withdrawing chloro group enhancing cellular uptake and target binding .

- N-(Substituted phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a-f) : The trimethoxyphenyl group improved antiproliferative activity (Table 1), likely due to enhanced tubulin polymerization inhibition .

Table 1: Anticancer Activity of Selected Oxadiazole Analogs

| Compound | Substituents | Mean GP (%) | Cell Line(s) | Reference |

|---|---|---|---|---|

| 4b () | 4-chlorophenyl, 2-methoxyphenyl | 45.20 | NCI-60 | |

| 4c () | 4-hydroxyphenyl | 56.73 | NCI-60 | |

| 4a-f () | 3,4,5-trimethoxyphenyl | 30–60 | Multiple cancer |

Influence of Heterocyclic Core Modifications

Pharmacokinetic and Drug-Likeness Profiles

- Lipinski’s Rule Compliance : Analogs like 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine adhere to the "rule of five" (molecular weight <500, LogP <5), ensuring oral bioavailability .

- 5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-amine: With a molecular weight of 204.23 g/mol, this analog has superior solubility compared to the bulkier pyrrolidinyl derivative .

Table 2: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| 5-(4-(Pyrrolidin-1-yl)phenyl)- | ~245 | ~2.5 | Moderate | - |

| 5-(4-(Dimethylamino)phenyl)- | 204.23 | 1.8 | High | |

| 4b () | 315.77 | 3.2 | Low |

Biological Activity

5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in treating various diseases, particularly in the fields of oncology and metabolic disorders.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine moiety and an oxadiazole ring, which are known for their pharmacological properties. The molecular formula is with a molecular weight of approximately 233.25 g/mol. The oxadiazole ring contributes to the compound's bioactivity, as it has been linked to anticancer and antimicrobial properties.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action, particularly through the inhibition of key enzymes involved in cancer progression and metabolic pathways. For instance:

- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .

- GPBAR1 Agonism : Some derivatives have been identified as potent agonists for the G-protein bile acid receptor 1 (GPBAR1), which plays a role in metabolic regulation and inflammation .

Anticancer Activity

A number of studies have documented the anticancer potential of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine and its derivatives:

These findings suggest that the compound can effectively induce apoptosis in cancer cells and inhibit tumor growth.

Metabolic Activity

In addition to its anticancer properties, this compound has shown promise in metabolic regulation:

- GPBAR1 Activation : Studies have revealed that certain derivatives can selectively activate GPBAR1 without affecting other bile acid receptors, making them potential candidates for treating conditions like type 2 diabetes and obesity .

Case Studies

Several case studies highlight the efficacy of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine:

- In Vivo Studies : In animal models, administration of this compound led to significant reductions in tumor size compared to control groups. The mechanism involved modulation of metabolic pathways linked to energy homeostasis.

- Combination Therapies : When used in combination with existing chemotherapeutic agents like doxorubicin, enhanced cytotoxic effects were observed in various cancer cell lines, indicating a synergistic effect that warrants further exploration.

Q & A

Q. What are the standard synthetic routes for 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives can react with carboxylic acids in the presence of POCl₃ under reflux (90–120°C for 3–6 hours), followed by precipitation and recrystallization from ethanol or DMSO/water mixtures . Key intermediates are characterized using IR spectroscopy (to confirm C=N and N–H stretches), ¹H/¹³C NMR (to verify aromatic and pyrrolidinyl proton environments), and mass spectrometry (for molecular ion confirmation) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and supramolecular interactions (e.g., N–H···N hydrogen bonds in oxadiazole derivatives) . IR spectroscopy identifies functional groups (e.g., 1,3,4-oxadiazole ring vibrations at 1600–1650 cm⁻¹), while NMR confirms substitution patterns on phenyl and pyrrolidinyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods for synthesis, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers, and ensure workplaces have emergency showers and eyewash stations .

Advanced Research Questions

Q. How can molecular docking studies optimize the biological activity of this compound?

Docking software (e.g., AutoDock Vina) can predict binding modes to target proteins (e.g., kinases or antioxidant enzymes). Key parameters include binding energy (ΔG), hydrogen bond interactions, and hydrophobic contacts. For example, the oxadiazole ring may anchor the compound in enzyme active sites, while the pyrrolidinyl group enhances solubility and target affinity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antioxidant effects)?

Conduct dose-response assays across multiple cell lines (e.g., MCF-7 for breast cancer vs. HEK-293 for normal cells) to assess selectivity. Use orthogonal methods (e.g., ROS scavenging assays for antioxidant activity and caspase-3 activation for apoptosis) to validate mechanisms. Meta-analyses of structural analogs can identify substituents influencing divergent activities .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetic properties?

Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability or electron-donating groups (e.g., -OCH₃) to improve membrane permeability. LogP values can be experimentally determined via HPLC or predicted using software like MarvinSketch to balance hydrophobicity and bioavailability .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

X-ray studies reveal dihedral angles between oxadiazole and phenyl rings (e.g., 18.2°–30.3°), which influence π-π stacking. Hydrogen bonds between the amine group and heteroatoms (e.g., pyridyl N) stabilize the crystal lattice, while van der Waals interactions contribute to packing efficiency .

Q. How can palladium-catalyzed reactions enhance synthetic scalability?

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group diversification. For example, substituting the pyrrolidinylphenyl moiety with trifluoromethyl or nitro groups via Buchwald-Hartwig amination improves yield (70–85%) and reduces side products .

Methodological Guidelines

- Data Reproducibility : Replicate synthesis under inert atmospheres (N₂/Ar) to prevent oxidation. Use high-purity solvents (HPLC-grade) for consistency .

- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer assays, ascorbic acid for antioxidant tests) and validate results with statistical tools (e.g., ANOVA, p < 0.05) .

- Computational Modeling : Calibrate force fields (e.g., AMBER) using experimental crystallographic data to improve docking accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.